6-[(Z)-2-[4-[(2-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
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Overview
Description
6-[(Z)-2-[4-[(2-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione is a complex organic compound characterized by its unique structural features, including a fluorophenyl group, an iodo-substituted methoxyphenyl group, and a nitro-substituted pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Z)-2-[4-[(2-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
6-[(Z)-2-[4-[(2-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-[(Z)-2-[4-[(2-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-[(Z)-2-[4-[(2-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the fluorophenyl and methoxyphenyl groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- **4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
- **Pyrrolidine sulfonamides with fluorophenyl substituents
Uniqueness
6-[(Z)-2-[4-[(2-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione is unique due to its combination of a nitro-substituted pyrimidine ring and a fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-[(Z)-2-[4-[(2-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FIN3O6/c1-30-16-9-11(6-7-15-17(25(28)29)19(26)24-20(27)23-15)8-14(22)18(16)31-10-12-4-2-3-5-13(12)21/h2-9H,10H2,1H3,(H2,23,24,26,27)/b7-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTYNJFMZRLDOR-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])I)OCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])I)OCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FIN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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